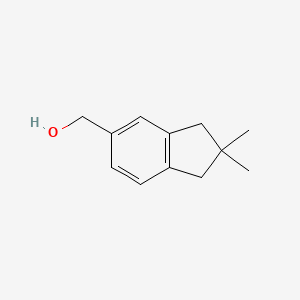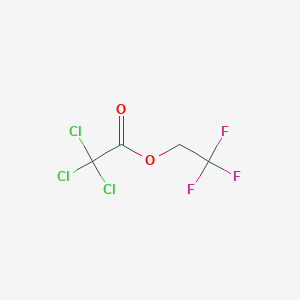
7-(1-aminoethyl)-6-bromo-3,4-dihydro-2H-1,4-benzoxazin-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-(1-aminoethyl)-6-bromo-3,4-dihydro-2H-1,4-benzoxazin-3-one is a heterocyclic compound that features a benzoxazine core with a bromine atom at the 6th position and an aminoethyl group at the 7th position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-(1-aminoethyl)-6-bromo-3,4-dihydro-2H-1,4-benzoxazin-3-one typically involves the following steps:
Formation of the Benzoxazine Core: The benzoxazine core can be synthesized through a cyclization reaction involving an appropriate precursor such as 2-aminophenol and a suitable aldehyde or ketone.
Aminoethylation: The aminoethyl group can be introduced via a nucleophilic substitution reaction using an appropriate aminoethylating agent.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
7-(1-aminoethyl)-6-bromo-3,4-dihydro-2H-1,4-benzoxazin-3-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of reduced derivatives with hydrogen addition.
Substitution: Formation of substituted benzoxazine derivatives.
Aplicaciones Científicas De Investigación
7-(1-aminoethyl)-6-bromo-3,4-dihydro-2H-1,4-benzoxazin-3-one has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly in the design of enzyme inhibitors or receptor modulators.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.
Biological Studies: It can be used in studies to understand its interaction with biological targets and its potential therapeutic effects.
Industrial Applications: Potential use in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of 7-(1-aminoethyl)-6-bromo-3,4-dihydro-2H-1,4-benzoxazin-3-one involves its interaction with specific molecular targets. The aminoethyl group may facilitate binding to enzymes or receptors, while the bromine atom can participate in halogen bonding, enhancing the compound’s affinity and specificity. The exact pathways and targets would depend on the specific application and require further research.
Comparación Con Compuestos Similares
Similar Compounds
7-(1-aminoethyl)-1,4-dihydro-4-oxoquinoline: Similar in structure but with a quinoline core.
7-(1-aminoethyl)-1,8-naphthyridine-3-carboxylic acid: Features a naphthyridine core with similar functional groups.
Uniqueness
7-(1-aminoethyl)-6-bromo-3,4-dihydro-2H-1,4-benzoxazin-3-one is unique due to its specific substitution pattern and the presence of both a bromine atom and an aminoethyl group, which can confer distinct chemical and biological properties compared to its analogs.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propiedades
Fórmula molecular |
C10H11BrN2O2 |
|---|---|
Peso molecular |
271.11 g/mol |
Nombre IUPAC |
7-(1-aminoethyl)-6-bromo-4H-1,4-benzoxazin-3-one |
InChI |
InChI=1S/C10H11BrN2O2/c1-5(12)6-2-9-8(3-7(6)11)13-10(14)4-15-9/h2-3,5H,4,12H2,1H3,(H,13,14) |
Clave InChI |
LDMHHPNUICXFGC-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=CC2=C(C=C1Br)NC(=O)CO2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 6,6-dimethyl-1-oxaspiro[2.6]nonane-2-carboxylate](/img/structure/B13160500.png)

![7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-5-sulfonyl chloride](/img/structure/B13160518.png)

![3-(Pyrrolidin-1-ylmethyl)imidazo[1,2-a]pyridine-8-carboxylic acid](/img/structure/B13160526.png)









